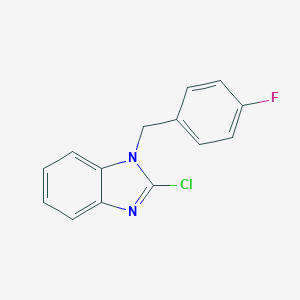

1-(4-Fluorobenzyl)-2-chlorobenzimidazole

Übersicht

Beschreibung

1-(4-Fluorobenzyl)-2-chlorobenzimidazole (C₁₄H₁₀ClFN₂, EC 284-624-0) is a benzimidazole derivative characterized by a 4-fluorobenzyl group at the N1 position and a chlorine atom at the C2 position of the benzimidazole core . Its synthesis typically involves the reaction of o-nitroaniline with p-fluorobenzyl chloride, followed by nitro reduction and phosgenation . This compound is a key intermediate in pharmaceutical research, notably in antimalarial drug development, where it has been used to synthesize derivatives targeting microtubule and hemozoin formation inhibition . Patents describe its preparation via reactions with 4-piperidinamine or LiAlH₄ reduction processes .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 2-Chlor-1-(4-Fluorbenzyl)benzimidazol beinhaltet typischerweise die Reaktion von 2-Chlorbenzimidazol mit 4-Fluorbenzylchlorid. Die Reaktion wird in Gegenwart einer Base, wie z. B. Kaliumcarbonat, in einem geeigneten Lösungsmittel wie Dimethylformamid (DMF) durchgeführt. Die Reaktionsmischung wird auf eine bestimmte Temperatur erhitzt, um die Bildung des gewünschten Produkts zu fördern .

Industrielle Produktionsmethoden

Industrielle Produktionsmethoden für 2-Chlor-1-(4-Fluorbenzyl)benzimidazol können ähnliche Synthesewege, aber in größerem Maßstab beinhalten. Die Reaktionsbedingungen werden optimiert, um eine hohe Ausbeute und Reinheit des Produkts zu gewährleisten. Die Verwendung von Durchflussreaktoren und automatisierten Systemen kann die Effizienz des Produktionsprozesses verbessern .

Analyse Chemischer Reaktionen

Arten von Reaktionen

2-Chlor-1-(4-Fluorbenzyl)benzimidazol unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:

Substitutionsreaktionen: Das Chloratom im Benzimidazolring kann unter geeigneten Bedingungen durch andere Nucleophile, wie z. B. Amine oder Thiole, substituiert werden.

Oxidations- und Reduktionsreaktionen: Die Verbindung kann Oxidations- und Reduktionsreaktionen unterliegen, die zur Bildung verschiedener Derivate führen.

Häufige Reagenzien und Bedingungen

Substitutionsreaktionen: Häufige Reagenzien sind Amine, Thiole und andere Nucleophile.

Oxidations- und Reduktionsreaktionen: Reagenzien wie Wasserstoffperoxid oder Natriumborhydrid können jeweils für Oxidations- und Reduktionsreaktionen verwendet werden.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten Reagenzien und Bedingungen ab. Beispielsweise können Substitutionsreaktionen mit Aminen Aminobenzimidazol-Derivate ergeben, während Oxidationsreaktionen Benzimidazol-N-Oxide erzeugen können .

Wissenschaftliche Forschungsanwendungen

Aldose Reductase Inhibition

One of the primary applications of 1-(4-fluorobenzyl)-2-chlorobenzimidazole is as an inhibitor of the enzyme aldose reductase (ALR2) . This enzyme is crucial in the polyol pathway, which converts glucose to sorbitol. Elevated sorbitol levels are associated with diabetic complications, including neuropathy and retinopathy. Studies have shown that this compound effectively inhibits ALR2 activity, suggesting potential therapeutic benefits for managing diabetic complications .

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. Compounds with similar structures have demonstrated effectiveness against various bacterial and fungal strains, making this compound a candidate for further investigation in the development of new antimicrobial agents .

Anticancer Properties

The compound's structural characteristics suggest potential anticancer activity. Similar benzimidazole derivatives have been reported to inhibit cancer cell proliferation and induce apoptosis in various cancer types. Ongoing research aims to elucidate the specific mechanisms by which this compound may exert its effects on cancer cells .

Antifouling Applications

In marine biology, this compound has shown promise as an antifouling agent. It has demonstrated significant anti-settlement activity against marine organisms such as barnacle larvae and bryozoans, indicating its potential use in developing environmentally friendly antifouling coatings for ships and marine infrastructure .

Synthetic Approaches

The synthesis of this compound typically involves several steps:

- Step 1 : Formation of the benzimidazole core through condensation reactions.

- Step 2 : Introduction of the fluorobenzyl and chlorinated groups via substitution reactions.

- Step 3 : Purification and characterization using techniques such as NMR spectroscopy and mass spectrometry.

These synthetic routes can be optimized based on desired yields and specific laboratory protocols .

Wirkmechanismus

The mechanism of action of 2-Chloro-1-(4-fluorobenzyl)benzimidazole involves its interaction with specific molecular targets. For instance, as an aldose reductase inhibitor, it binds to the active site of the enzyme, preventing the reduction of glucose to sorbitol. This inhibition can help manage complications associated with diabetes . The compound may also interact with other molecular pathways, depending on its specific application .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituent Variations in Benzimidazole Derivatives

Table 1: Structural and Functional Comparisons

Key Observations :

- Electron-Withdrawing vs. Electron-Donating Groups: The 4-fluorobenzyl group in the target compound enhances electrophilic reactivity compared to 4-chlorobenzyl analogs, facilitating nucleophilic substitutions (e.g., amination) .

- Biological Activity: Pyridine-substituted analogs (e.g., 1-(4-Chlorobenzyl)-2-(pyridin-2-yl)benzimidazole) show fluorescence properties due to extended π-conjugation, unlike the non-fluorescent target compound .

Positional Isomerism and Similarity Indices

Table 2: Positional Isomers and Similarity Scores

Key Observations :

- Fluorine Position : Fluorine at C6 (similarity index 0.82) retains benzimidazole core activity but reduces metabolic stability compared to the N1-fluorobenzyl group .

- N1 Substitution : Methyl or phenyl groups at N1 (e.g., 1-Methyl-2-phenyl-1H-benzimidazole) simplify synthesis but diminish binding affinity in biological targets .

Biologische Aktivität

1-(4-Fluorobenzyl)-2-chlorobenzimidazole is a synthetic compound with the molecular formula C14H10ClFN2 and a molecular weight of 260.69 g/mol. This compound has garnered attention for its potential biological activities, particularly as an inhibitor of aldose reductase (ALR2), which is involved in glucose metabolism and has implications in diabetic complications.

The primary mechanism of action for this compound is its role as an aldose reductase inhibitor . By binding to the active site of the ALR2 enzyme, it prevents the conversion of glucose to sorbitol, thereby affecting the polyol pathway. This inhibition can lead to decreased intracellular levels of sorbitol, which is significant in managing diabetic complications such as neuropathy and retinopathy.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

- Antimicrobial Activity : Preliminary studies indicate that compounds within the benzimidazole class exhibit antimicrobial properties. While specific data on this compound's efficacy against various pathogens is limited, its structural analogs have shown promise in this regard .

- Anticancer Potential : Research has explored the anticancer properties of benzimidazole derivatives. The inhibition of ALR2 may contribute to reduced tumor growth and improved outcomes in cancer models, although specific studies on this compound are still needed .

- Neuroprotective Effects : Benzimidazoles have been investigated for their neuroprotective effects, particularly in models of neurodegenerative diseases like Alzheimer's. The ability to inhibit enzymes such as acetylcholinesterase (AChE) suggests potential applications in treating cognitive decline .

Table 1: Biological Activities of this compound

Case Studies

- Diabetic Complications : In a study examining aldose reductase inhibitors, compounds similar to this compound demonstrated a significant reduction in diabetic neuropathy symptoms in animal models. The results suggested that these compounds could be beneficial in managing complications associated with diabetes.

- Anticancer Research : A recent investigation into benzimidazole derivatives found that certain structural modifications enhanced their anticancer efficacy. While specific data on this compound was not detailed, it highlights the potential for further exploration into its cancer-fighting properties .

Future Directions

Research into this compound should focus on:

- In Vivo Studies : Conducting comprehensive animal studies to evaluate its efficacy and safety profile.

- Mechanistic Studies : Investigating the precise biochemical pathways affected by this compound, particularly its interactions with other metabolic enzymes.

- Structure-Activity Relationship (SAR) Analysis : Exploring how modifications to its structure can enhance biological activity or reduce side effects.

Q & A

Basic Questions

Q. What are the established synthetic routes for 1-(4-Fluorobenzyl)-2-chlorobenzimidazole?

Methodological Answer: The primary synthetic pathway involves sequential steps:

Dehydrochlorination and nitro reduction : Reacting o-nitroaniline with p-fluorobenzyl chloride under basic conditions to form intermediates.

Phosgenation : Treating intermediates with phosgenating agents (e.g., triphosgene or POCl₃) to cyclize into the benzimidazole core.

Patents (EP 217700, WO 9732584) detail variations, including isoamyl alcohol reflux with K₂CO₃ for condensation with piperidine derivatives .

Q. How is this compound characterized in research settings?

Methodological Answer: Standard analytical techniques include:

- TLC Monitoring : Silica gel 60 F254 plates under UV (254 nm) to track reaction progress .

- NMR Spectroscopy : ¹H (400–600 MHz) and ¹³C NMR for structural confirmation (e.g., distinguishing benzyl protons at δ 4.8–5.2 ppm) .

- LC-MS : Agilent systems with C18 columns (35–40°C) for purity assessment and mass verification (e.g., m/z 261.1 [M+H]⁺) .

Q. What role does this compound play in synthesizing pharmaceuticals like mizolastine?

Methodological Answer: It serves as a key intermediate:

Condensation : React with N-(4-piperidyl)carbamic acid ethyl ester (NaOCH₃, 14°C) to form a carbamate intermediate .

Methylation : Treat with methyl iodide/NaH in DMF to introduce the N-methyl group .

Decarboxylation : Hydrolyze with HBr/acetic acid to yield the amine precursor for mizolastine .

Advanced Questions

Q. How does the alkoxy group at position 6 influence amination reactions?

Methodological Answer: The alkoxy group (e.g., isopropoxy) stabilizes aromatic cations via resonance, facilitating N-demethylation of tertiary amines. This was observed in the amination of 1-(4-Fluorobenzyl)-2-chloro-6-isopropoxybenzimidazole, where the alkoxy group enhanced nucleophilic substitution at the 2-chloro position .

Key Mechanistic Insight:

- Resonance Hybridization : The alkoxy group delocalizes positive charge, lowering activation energy for amination .

- Rate Acceleration : Reactions with 6-substituted analogs proceed faster than non-alkoxy derivatives .

5. Explain the unexpected formation of compound 4 during SNAr amination.

Methodological Answer:

When 1-(4-Fluorobenzyl)-2-chloro-6-isopropoxybenzimidazole (12 ) reacts with 1-methylpiperidin-4-amine (6 ), the expected product (3 ) forms a quaternary salt with excess 12 . This intermediate undergoes CH₃Cl elimination , yielding the dimeric compound 4 (Scheme 2, ).

Critical Observations:

- Rate-Limiting Step : Formation of 3 is slow, while its reaction with 6 is rapid, leading to 4 as the dominant product .

- Recovery of Excess 12 : 72-hour reactions leave unreacted 12 , supporting the intermediacy of 3 .

Q. What analytical challenges arise in monitoring reactions involving this compound?

Methodological Answer:

- Intermediate Instability : Air/light-sensitive intermediates (e.g., free amine 10 ) require isolation as HCl salts .

- Co-elution in LC-MS : Use gradient elution (0.1% formic acid in H₂O/MeCN) to resolve 3 and 4 .

- NMR Artifacts : Quaternary ammonium salts may obscure proton signals; employ DMSO-d₆ for better resolution .

Eigenschaften

IUPAC Name |

2-chloro-1-[(4-fluorophenyl)methyl]benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10ClFN2/c15-14-17-12-3-1-2-4-13(12)18(14)9-10-5-7-11(16)8-6-10/h1-8H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGXALMVNIRPELS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(N2CC3=CC=C(C=C3)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10ClFN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40233991 | |

| Record name | 1-(4-Fluorobenzyl)-2-chlorobenzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40233991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84946-20-3 | |

| Record name | 2-Chloro-1-(4-fluorobenzyl)-1H-benzimidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=84946-20-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(4-Fluorobenzyl)-2-chlorobenzimidazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084946203 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(4-Fluorobenzyl)-2-chlorobenzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40233991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-1-[(4-fluorophenyl)methyl]-1H-benzimidazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.076.903 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-(4-FLUOROBENZYL)-2-CHLOROBENZIMIDAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/572KOO4QPT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.